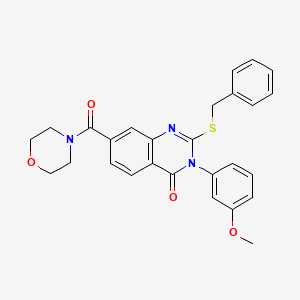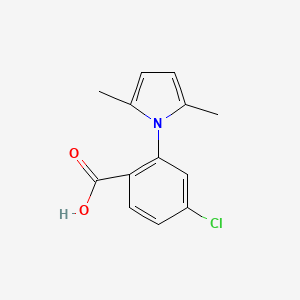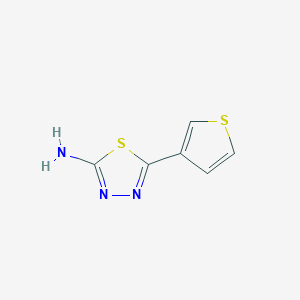![molecular formula C20H17N3O2S B2515333 N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-95-4](/img/structure/B2515333.png)
N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar pyrazole compounds involves the cyclocondensation of diketones with hydrazine at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis
The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various techniques. For instance, the melting point, yield, and NMR data were obtained .Scientific Research Applications
Cancer Therapeutics
Pyrazole biomolecules, such as the one , have been used in the design and discovery of cancer therapeutics . They have shown potential in the treatment of various types of cancer. For instance, derivatives of 3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole have been investigated against NCI-H460, SW620, OVCA, and AGS cell lines .
Inflammation Therapeutics
Pyrazole biomolecules also have anti-inflammatory properties . They have been used in the development of drugs for the treatment of various inflammatory conditions.
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activity . For example, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The same hydrazine-coupled pyrazoles have also demonstrated antimalarial activity . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Antiviral Activity
Heterocycles based on the 1,2,3-triazole moiety, which can be found in pyrazole compounds, have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .
Antibacterial Activity
These heterocycles have also shown antibacterial activities , making them useful in the development of new antibiotics.
Antitubercular Activity
The same heterocycles have been used in the development of antitubercular drugs , showing potential in the fight against tuberculosis.
Inhibitor for c-MET
Quinoline-containing pyrazole heterocycles have been screened as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies . This shows potential in the development of drugs for diseases related to the c-MET pathway.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-23-20-16(18(22-23)13-6-4-3-5-7-13)12-17(26-20)19(24)21-14-8-10-15(25-2)11-9-14/h3-12H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGFVFJGDUCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

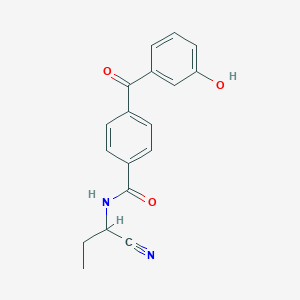
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
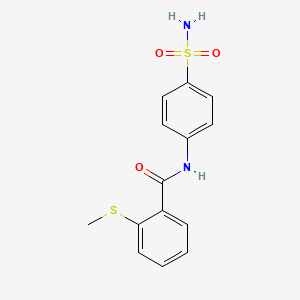
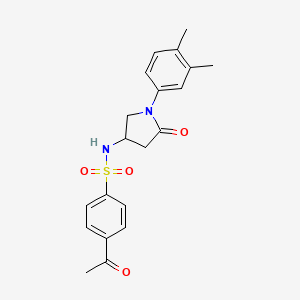
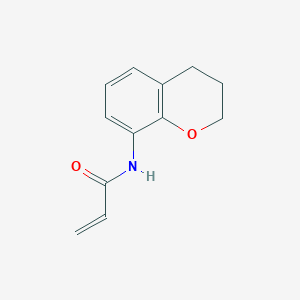

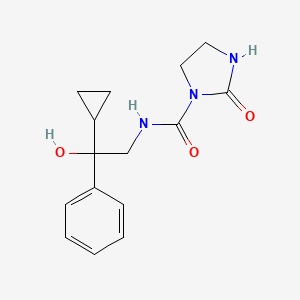
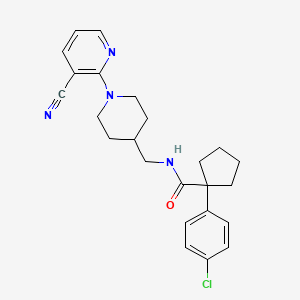

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
